

Enzymatic synthesis and biocatalysis of (2R)-2,3-dihydroxypropanoic acid

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Compound of Interest

Compound Name: (2R)-2,3-Dihydroxypropanoic acid

Cat. No.: B1210773

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Application Notes: (2R)-2,3-dihydroxypropanoic Acid

(2R)-2,3-dihydroxypropanoic acid, also known as D-glyceric acid, is a valuable chiral building block in the chemical and pharmaceutical industries. Its structure, featuring both hydroxyl and carboxylic acid functional groups, makes it a versatile precursor for the synthesis of a wide range of complex molecules.[1][2] The presence of a chiral center is of particular importance in drug development, where the stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile.[3]

Key Applications:

- Chiral Synthesis:** As a chiral pool starting material, **(2R)-2,3-dihydroxypropanoic acid** is utilized in the stereoselective synthesis of various bioactive compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The defined stereochemistry at the C2 position allows for the construction of target molecules with high enantiomeric purity, which is often a critical requirement for regulatory approval of new drugs.
- Biocompatible Materials:** Its inherent biocompatibility makes it a suitable monomer for the synthesis of biodegradable polymers and materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

- Metabolic Research: **(2R)-2,3-dihydroxypropanoic acid** and its phosphorylated derivatives are key intermediates in central metabolic pathways like glycolysis.[2][4] This makes it a crucial molecule for studying cellular metabolism and for the diagnosis and investigation of metabolic disorders such as D-glyceric aciduria.[4]
- Cosmeceuticals: Due to its moisturizing and potential skin-renewing properties, it is also explored for use in cosmetic and dermatological formulations.

The enzymatic synthesis of **(2R)-2,3-dihydroxypropanoic acid** offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce racemic mixtures. Biocatalysis, using either isolated enzymes or whole-cell systems, allows for the production of the desired (R)-enantiomer with high purity under mild conditions.

Enzymatic Synthesis Pathways

The biocatalytic production of **(2R)-2,3-dihydroxypropanoic acid** from glycerol, a readily available and inexpensive byproduct of the biodiesel industry, is a topic of significant research interest. Two primary enzymatic pathways have been extensively explored:

- Two-Step Oxidation via Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH): This pathway mimics the initial steps of glycerol metabolism found in many microorganisms.
 - Step 1: A membrane-bound or intracellular alcohol dehydrogenase (ADH) catalyzes the oxidation of glycerol to D-glyceraldehyde.
 - Step 2: An aldehyde dehydrogenase (ALDH) further oxidizes D-glyceraldehyde to **(2R)-2,3-dihydroxypropanoic acid**.
- Direct Oxidation by Alditol Oxidase (AldO): Certain oxidases can catalyze the direct and regioselective oxidation of the primary hydroxyl group of glycerol to the corresponding carboxylic acid.
 - An FAD-dependent alditol oxidase from *Streptomyces coelicolor* has been shown to produce D-glyceric acid from glycerol via a glyceraldehyde intermediate.[5][6]

Quantitative Data on Enzymatic Synthesis

The following tables summarize key quantitative data from studies on the enzymatic synthesis of (2R)-2,3-dihydroxypropanoic acid.

Table 1: Performance of Wild-Type and Engineered Alditol Oxidases

Enzyme Variant	Substrate	Improvement in Specific Activity (fold)	Catalytic Efficiency (kcat/KM) Improvement (fold)	Substrate Affinity (KM) Improvement (fold)	Reference
Alditol Oxidase (Wild-Type)	Glycerol	-	-	-	[5]
V125M/A244 T (Double Mutant)	Glycerol	1.5	Not Reported	Not Reported	[5]
V125M/A244 T/V133M/G3 99R (Quadruple Mutant)	Glycerol	2.4	Not Reported	Not Reported	[5]
eAldO3-24 (Evolved Variant)	Glycerol	Not Reported	1.85	5.23	[7] [8]

Table 2: Production Titers in Engineered E. coli

Engineered Strain	Enzyme Overexpressed	Fermentation Type	Titer (g/L)	Yield (mol/mol)	Fermentation Time (h)	Reference
TZ-170	eAldO3-24	Fed-batch	30.1	0.376	70	[8]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2R)-2,3-dihydroxypropanoic Acid using Alditol Oxidase

This protocol describes the in vitro synthesis of **(2R)-2,3-dihydroxypropanoic acid** from glycerol using a purified alditol oxidase.

Materials:

- Purified alditol oxidase (wild-type or engineered variant)
- Glycerol (substrate)
- 50 mM Tris-HCl buffer (pH 7.5)
- Horseradish peroxidase (HRP)
- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
- Catalase (for quenching the reaction)
- Spectrophotometer
- Incubator/shaker

Procedure:

- Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:
 - 50 mM Tris-HCl buffer (pH 7.5)
 - Glycerol (e.g., 100 mM)
 - Purified alditol oxidase (concentration to be optimized)
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

- **Monitoring Reaction Progress:** The activity of alditol oxidase can be monitored by measuring the rate of hydrogen peroxide (H_2O_2) generation using a coupled enzyme assay with HRP and ABTS.
 - At specific time intervals, withdraw an aliquot of the reaction mixture.
 - Add the aliquot to a cuvette containing 50 mM Tris-HCl (pH 7.5), HRP, and ABTS.
 - Measure the increase in absorbance at 420 nm, which corresponds to the oxidation of ABTS.
- **Reaction Termination:** Once the desired conversion is achieved, terminate the reaction by adding catalase to decompose the remaining hydrogen peroxide.
- **Product Analysis:** Analyze the formation of **(2R)-2,3-dihydroxypropanoic acid** using High-Performance Liquid Chromatography (HPLC) with a suitable column for organic acid analysis.

Protocol 2: Purification of (2R)-2,3-dihydroxypropanoic Acid

This protocol outlines a general procedure for the purification of **(2R)-2,3-dihydroxypropanoic acid** from the enzymatic reaction mixture using ion-exchange chromatography.

Materials:

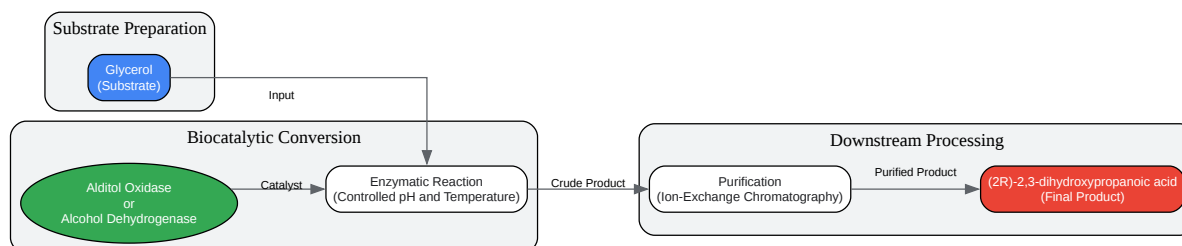
- Reaction mixture containing **(2R)-2,3-dihydroxypropanoic acid**
- Anion-exchange chromatography column (e.g., DEAE-cellulose)
- Low concentration buffer for equilibration and washing (e.g., 10 mM Tris-HCl, pH 8.0)
- High concentration salt buffer for elution (e.g., 10 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 8.0)
- Fraction collector
- Conductivity meter

- pH meter
- HPLC for fraction analysis

Procedure:

- **Column Equilibration:** Equilibrate the anion-exchange column with the low concentration buffer until the pH and conductivity of the eluate are stable.
- **Sample Loading:** Adjust the pH of the reaction mixture to the equilibration buffer pH and centrifuge to remove any precipitated protein. Load the supernatant onto the equilibrated column.
- **Washing:** Wash the column with the equilibration buffer to remove unbound and weakly bound impurities. Monitor the absorbance at 280 nm to ensure all non-binding proteins have been washed out.
- **Elution:** Elute the bound **(2R)-2,3-dihydroxypropanoic acid** from the column using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).^{[9][10][11][12]} The negatively charged carboxylate group of the acid will interact with the positively charged resin, and the increasing salt concentration will compete for these binding sites, leading to its elution.^{[9][10][11][12][13]}
- **Fraction Collection:** Collect fractions throughout the elution process.
- **Analysis of Fractions:** Analyze the collected fractions for the presence of **(2R)-2,3-dihydroxypropanoic acid** using HPLC.
- **Pooling and Desalting:** Pool the fractions containing the purified product. If necessary, desalt the pooled fractions using dialysis or size-exclusion chromatography.
- **Lyophilization:** Lyophilize the purified solution to obtain the solid **(2R)-2,3-dihydroxypropanoic acid**.

Visualizations



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Caption: Experimental workflow for the enzymatic synthesis of **(2R)-2,3-dihydroxypropanoic acid**.

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